Product packaging for 3-[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-3-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one(Cat. No.:CAS No. 595-21-1)

3-[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-3-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

Cat. No.: B1198219
CAS No.: 595-21-1
M. Wt: 550.7 g/mol
InChI Key: CPFNIKYEDJFRAT-XVIBPSOUSA-N
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Description

Contextualization within Natural Products Chemistry Research

Strospeside is a naturally occurring chemical compound, classified as a cardenolide glycoside, which has been identified in various plant species. Its isolation and characterization are integral to natural products chemistry, a field dedicated to discovering and studying compounds derived from biological sources. Such compounds often possess unique chemical structures and diverse biological activities, making them valuable candidates for further research in drug discovery and development ontosight.aiacs.orgscispace.com.

Strospeside, specifically, is a gitoxigenin (B107731) glycosylated at the 3beta-hydroxy group by beta-D-digitalose nih.govinvivochem.com. It has been reported in several Digitalis species, including Digitalis viridiflora and Digitalis purpurea, as well as in Cuscuta reflexa (a parasitic plant) and Nerium oleander nih.govinvivochem.comwikidata.orgresearchgate.netthieme-connect.comthieme-connect.com. The presence of Strospeside in these diverse botanical sources underscores its relevance in the study of plant secondary metabolites.

Table 1: Natural Sources of Strospeside

Plant SpeciesReferences
Digitalis viridiflora nih.govinvivochem.comthieme-connect.com
Digitalis purpurea nih.govinvivochem.comthieme-connect.com
Cuscuta reflexa invivochem.commedchemexpress.comresearchgate.net
Digitalis lanata wikidata.org
Adenium obesum wikidata.org
Digitalis parviflora wikidata.orgthieme-connect.com
Nerium oleander researchgate.netthieme-connect.comresearchgate.net

Significance of Cardenolide Glycosides in Biological Sciences

Cardenolide glycosides represent a class of steroidal compounds characterized by a five-membered butenolide ring attached at the C-17 position of a steroid nucleus and a sugar moiety typically linked at the C-3 position benthamscience.comtaylorandfrancis.comfrontiersin.orgksu.edu.saiosrjournals.org. These compounds are well-known for their significant biological effects, particularly their impact on cardiac function, leading to their historical use as cardiac tonics taylorandfrancis.comfrontiersin.orgwikipedia.orgslideshare.net.

The primary mechanism of action for cardenolide glycosides involves the inhibition of the Na+/K+-ATPase (sodium-potassium pump), an essential enzyme responsible for maintaining ion gradients across cell membranes taylorandfrancis.comfrontiersin.orgiosrjournals.orgwikipedia.orgslideshare.netmdpi.comnih.govwikipedia.org. This inhibition disrupts cellular ionic homeostasis, leading to an increase in intracellular calcium concentration, which in turn influences various cellular processes mdpi.com.

Beyond their well-documented cardiac effects, research has revealed a broader spectrum of biological activities for cardenolide glycosides. These include potential anticancer, antiviral, anti-inflammatory, and neuroprotective properties benthamscience.comtaylorandfrancis.commdpi.com. For instance, many cardenolides have demonstrated cytotoxic effects against various cancer cell types, often observed at concentrations that show selectivity against cancer cells over healthy ones frontiersin.orgresearchgate.net. The Na+/K+-ATPase also acts as a receptor that can induce various cell signaling cascades, contributing to these diverse biological effects, including the inhibition of cancer cell proliferation mdpi.com.

Table 2: Key Chemical and Physical Properties of Strospeside

PropertyValueReferences
Molecular FormulaC30H46O9 nih.govinvivochem.comcdutcm.edu.cnuni.lu
Molecular Weight550.68 g/mol invivochem.commedchemexpress.comcdutcm.edu.cn
Exact Mass550.314 Da invivochem.comuni.lu
PubChem CID21636336 nih.govinvivochem.comwikidata.orgcdutcm.edu.cnuni.lu
CAS Number595-21-1 invivochem.commedchemexpress.com
XLogP3 (predicted)1.3 nih.govuni.lu
LogP (predicted)2.081, 2.641 invivochem.comcdutcm.edu.cn
Hydrogen Bond Donor4 invivochem.comcdutcm.edu.cn
Hydrogen Bond Acceptor9 invivochem.comcdutcm.edu.cn
Rotatable Bond Count4 invivochem.comcdutcm.edu.cn
Heavy Atom Count39 invivochem.com
Complexity1000 nih.govinvivochem.com
Defined Atom Stereocenter Count14 invivochem.comcdutcm.edu.cn

Historical Perspectives in Strospeside Research

The broader class of cardiac glycosides, to which Strospeside belongs, has a rich history in medicine, particularly stemming from the use of Digitalis species (foxglove) frontiersin.orgwikipedia.orgslideshare.net. William Withering's pioneering work in the late 18th century on the use of foxglove for treating dropsy (congestive heart failure) marked a significant milestone in pharmacology, establishing the therapeutic utility of these compounds wikipedia.orgmdpi.com. Early research focused on understanding their positive inotropic effects on the heart, leading to the isolation and characterization of key cardiac glycosides like digitoxin (B75463) and digoxin (B3395198) wikipedia.orgmdpi.comnih.gov.

Strospeside itself has been identified more recently in various plant sources. For instance, it was isolated from the parasitic plant Cuscuta reflexa and found to exhibit potent cytotoxic activity against renal and prostate cancer cell lines invivochem.commedchemexpress.comresearchgate.net. This discovery highlights a shift in focus within cardenolide research, moving beyond solely cardiac applications to explore their potential in other therapeutic areas, such as oncology. Further studies have also reported its presence in Nerium oleander roots, further expanding the known natural sources of this compound researchgate.netthieme-connect.com. The ongoing investigation into Strospeside's specific biological activities and its presence in diverse plant species continues to contribute to the understanding of natural product chemistry and its therapeutic implications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H46O9 B1198219 3-[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-3-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one CAS No. 595-21-1

Properties

CAS No.

595-21-1

Molecular Formula

C30H46O9

Molecular Weight

550.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-3-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C30H46O9/c1-15-24(33)26(36-4)25(34)27(38-15)39-18-7-9-28(2)17(12-18)5-6-20-19(28)8-10-29(3)23(16-11-22(32)37-14-16)21(31)13-30(20,29)35/h11,15,17-21,23-27,31,33-35H,5-10,12-14H2,1-4H3/t15-,17-,18+,19+,20-,21+,23+,24+,25-,26+,27?,28+,29-,30-/m1/s1

InChI Key

CPFNIKYEDJFRAT-XVIBPSOUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C)O)OC)O

Synonyms

strospeside

Origin of Product

United States

Natural Sources and Phytochemical Distribution of Strospeside

Occurrence in Digitalis Species

The genus Digitalis, commonly known as foxglove, is a well-documented source of numerous cardiac glycosides used in medicine. researchgate.netwikipedia.org Strospeside is among the characteristic bioactive compounds found in these plants. researchgate.net

Research on Digitalis purpurea, the common foxglove, has confirmed the presence of strospeside in its leaves. neocities.org The concentration of this compound can vary, with studies reporting levels ranging from 50 to 200 parts per million (ppm) in the leaves. neocities.org The occurrence of strospeside in Digitalis is part of a complex mixture of cardenolides, which includes prominent compounds like digitoxin (B75463), digoxin (B3395198), and gitoxin. researchgate.netwikipedia.org The biosynthesis and accumulation of these glycosides are crucial to the plant's chemical defense mechanisms.

Table 1: Strospeside in Digitalis purpurea

Plant PartConcentration (ppm)Reference
Leaf50 - 200 neocities.org

Isolation from Cuscuta Species

Strospeside has been successfully isolated from plants of the genus Cuscuta, commonly known as dodders. medchemexpress.com Cuscuta is a genus of obligate parasitic plants that derive nutrients from a wide range of host plants. nih.govnih.gov

Specifically, strospeside has been identified and extracted from the shoots of Cuscuta reflexa. medchemexpress.com The isolation of this cardenolide from a parasitic plant is noteworthy, as the phytochemical profile of Cuscuta can be influenced by the host plant it parasitizes. mdpi.com The metabolic constituents in parasitic plants can be transferred from the host through the haustoria—the specialized structures that connect the parasite to the host's vascular system—and may be further modified by the parasite. mdpi.com

Identification in Other Plant Genera (e.g., Nerium)

Beyond Digitalis and Cuscuta, strospeside has been identified in other plant genera, highlighting its broader distribution.

Nerium oleander : This species, belonging to the Apocynaceae family, is a known source of various cardiac glycosides. researchgate.net Studies have identified strospeside alongside other cardenolides such as oleandrin, gitoxigenin (B107731), and neritaloside (B609534) in different parts of the plant. researchgate.netnih.govresearchgate.net The presence of these compounds contributes to the plant's well-known toxicity. researchgate.net

Dendrophthoe falcata : A hemiparasitic plant from the Loranthaceae family, Dendrophthoe falcata has also been found to contain strospeside. researchgate.net It co-occurs with other cardiac glycosides like odoroside and neritaloside in this species. researchgate.net The phytochemical composition of this mistletoe can also be influenced by the host tree it grows on.

Comparative Phytochemistry of Strospeside-Containing Plants

The plants that produce strospeside belong to diverse families and exhibit distinct phytochemical profiles, though they share the capacity to synthesize cardiac glycosides.

Digitalis species are characterized by a rich and complex array of cardenolides, including the purpurea glycosides and lanatosides, in addition to strospeside. researchgate.netneocities.org They also contain other classes of secondary metabolites such as flavonoids and saponins. researchgate.net

Cuscuta species , as parasitic plants, present a unique phytochemical scenario. Their metabolic profile, including the presence and concentration of compounds like strospeside, can vary significantly depending on the host plant. mdpi.com Besides cardenolides, Cuscuta species are known to contain flavonoids, such as kaempferol (B1673270) and quercetin (B1663063) derivatives, and phenolic acids like chlorogenic acid. mdpi.com The host can influence the levels of these compounds within the parasite. mdpi.com

Nerium oleander (Apocynaceae) is rich in cardenolide monoglycosides. researchgate.net The phytochemical landscape of this plant is dominated by these toxic compounds, which serve as a potent defense mechanism. researchgate.net

Dendrophthoe falcata (Loranthaceae), another parasitic plant, contains a mix of cardiac glycosides, flavonoids (like quercetin), and various triterpenoids. researchgate.net The interplay between the parasite and its host contributes to its specific chemical makeup.

Table 2: Comparative Phytochemicals in Strospeside-Containing Genera

GenusFamilyCo-occurring Cardiac GlycosidesOther Major Phytochemicals
DigitalisPlantaginaceaeDigitoxin, Digoxin, Gitoxin, LanatosidesFlavonoids, Saponins, Phenylethanoids
CuscutaConvolvulaceaeNot extensively documentedFlavonoids (Kaempferol, Quercetin), Phenolic acids
NeriumApocynaceaeOleandrin, Gitoxigenin, Neritaloside, OdorosideTriterpenoids, Flavonoids
DendrophthoeLoranthaceaeOdoroside, NeritalosideFlavonoids (Quercetin), Triterpenoids

Biosynthesis of Strospeside

Overview of Cardenolide Biosynthetic Pathways

Cardenolides are steroidal metabolites produced across various plant families, including Digitalis (foxglove), Calotropis procera, and Erysimum (wallflower) nih.govbmrb.ionih.gov. These compounds are defined by a steroid core featuring an unsaturated five-membered lactone ring at carbon 17, often undergoing further modifications such as glycosylation, hydroxylation, and acetylation bmrb.ionih.gov. The biosynthetic route is believed to proceed through a series of pregnane (B1235032) intermediates bmrb.ionih.gov.

While cholesterol (PubChem CID: 5997) has been proposed as a primary substrate, converting into the steroidal core digitoxigenin (B1670572) (PubChem CID: 441223) through a nine-step process, emerging evidence suggests that phytosterols (B1254722) may also serve as precursors, potentially even being preferred substrates for cardenolide biosynthesis sci-toys.com. The initial phase of this pathway involves the conversion of various sterols into pregnane derivatives bmrb.io.

Precursor Molecules and Metabolic Intermediates in Strospeside Synthesis

The biosynthesis of cardenolides, including strospeside, originates from general steroid metabolism bmrb.iowikidata.org. A pivotal precursor molecule identified in this pathway is pregnenolone (B344588) (PubChem CID: 6003), often referred to as the "mother of all steroid hormones" due to its central role in steroid synthesis nih.govnih.govnih.govmitoproteome.org.

From pregnenolone, the pathway progresses through several metabolic intermediates. One crucial intermediate in 5β-cardenolide biosynthesis is 5β-pregnane-3β,21-diol-20-one nih.gov. Other pregnane intermediates, such as 5βH-pregnan-3βol-20-one (PubChem CID: 228491), have been shown to undergo oxidation, isomerization, and glucosylation in plant cell suspension cultures easychem.org. The pathway also involves hydroxylation of pregnane intermediates at carbons 14 and 21, with the 14-hydroxy group typically in the β configuration bmrb.io.

Key precursor molecules and intermediates in the cardenolide biosynthetic pathway are summarized below:

Compound NamePubChem CIDRole in Biosynthesis
Cholesterol5997Proposed initial sterol precursor sci-toys.com
Phytosterols-Alternative or preferred initial sterol precursors sci-toys.com
Pregnenolone6003Key early precursor, "mother of all steroid hormones" nih.govnih.govnih.govmitoproteome.org
5β-pregnane-3,20-dione92745Intermediate formed from progesterone (B1679170) sci-toys.comnih.govmitoproteome.org
5β-pregnane-3β-ol-20-one228491Intermediate in pregnane metabolism easychem.org
5β-pregnane-3β,21-diol-20-one-Central intermediate in 5β-cardenolide biosynthesis nih.gov
Digitoxigenin441223Steroidal core of many cardenolides sci-toys.comnih.govnih.gov
Gitoxigenin (B107731)68789Aglycone of Strospeside nih.gov
β-D-digitalose192798Sugar moiety in Strospeside nih.gov

Enzymatic Steps and Regulatory Mechanisms in Strospeside Biosynthesis

The conversion of precursors to cardenolides involves a complex array of enzymatic reactions, with approximately 20 enzymes implicated in the pathway downstream of cholesterol mitoproteome.orgguidetopharmacology.org.

Key Enzymatic Steps:

CYP87A family enzymes: These cytochrome P450 enzymes, such as DpCYP87A106 and CpCYP87A103, are crucial for catalyzing the formation of pregnenolone from cholesterol and phytosterols, representing a foundational step in cardenolide biosynthesis nih.govnih.gov.

3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme plays an early role, converting pregnenolone to isoprogestrone and reducing 5β-pregnane-3,20-dione (PubChem CID: 92745) to 5β-pregnane-3β-ol-20-one (PubChem CID: 228491) sci-toys.comnih.govmitoproteome.org. Its expression levels can correlate with increased cardenolide production under certain stress conditions sci-toys.com.

Progesterone 5β-reductase (P5βR and P5βR2): These enzymes are considered key in the biosynthesis of 5β-cardenolides, facilitating the conversion of progesterone (PubChem CID: 5994) to 5β-pregnane-3,20-dione sci-toys.comnih.govmitoproteome.orgchemsrc.com.

Steroid Δ5-isomerase (3KSI) and Steroid 21-hydroxylase (CYP21A1): These enzymes are involved in the multi-step conversion of pregnenolone to 5β-pregnane-3β,21-diol-20-one, a central intermediate nih.gov.

2-Oxoglutarate-dependent dioxygenases (CARD5 and CARD6): Recent research has identified CARD5 as a probable 14β-hydroxylase and CARD6 as a 21-oxygenase. These enzymes are essential for the hydroxylation of pregnane intermediates, a critical modification in the cardenolide structure bmrb.io.

Glycosyltransferases and Glycosidases: These enzymes are responsible for attaching and modifying the sugar moieties to the steroidal aglycone, a process crucial for forming cardenolide glycosides like strospeside, which involves glycosylation with β-D-digitalose nih.govnih.govguidetopharmacology.org.

Regulatory Mechanisms: Cardenolide biosynthesis is subject to various regulatory mechanisms. For instance, stress responses in plants have been shown to increase cardenolide levels, potentially linked to the regulation of cholesterol and phytosterol biosynthesis sci-toys.com. Jasmonates, a class of plant hormones, are also implicated in the biosynthesis of cardiac glycosides. Treatment with methyl jasmonate (MeJA) can promote the expression of genes such as Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), and HYDRA1 (HYD1), which are involved in cholesterol and cardiac glycoside biosynthesis wikidata.orgdineshkhedkar.co.in. Transcription factors (TFs) and transcriptional regulators (TRs) play a significant role in orchestrating the gene expression profiles that govern secondary metabolite production wikidata.orgebi.ac.uk.

Gene Identification and Expression Profiling in Strospeside-Producing Organisms

Strospeside has been identified in several plant species, notably Digitalis viridiflora, Digitalis purpurea, and Cuscuta reflexa nih.govnih.gov. The identification and profiling of genes involved in cardenolide biosynthesis are ongoing efforts to fully map this complex pathway nih.govbmrb.iosci-toys.comwikidata.org.

Identified Genes and Their Roles:

CYP87A enzymes: Candidate genes encoding these enzymes, responsible for pregnenolone formation, have been identified through comparative genomic analysis of Digitalis and Calotropis procera nih.gov.

3β-hydroxysteroid dehydrogenase (3βHSD), Progesterone 5β-reductases (P5βR and P5βR2): These are among the few genes whose involvement in cardenolide biosynthesis has been confirmed sci-toys.com. Their expression can be monitored in plant shoot cultures uni.lu.

Scarecrow-Like Protein 14 (SCL14), Delta24-sterol reductase (DWF1), HYDRA1 (HYD1), and Jasmonate-ZIM domain3 (JAZ3): These genes have been validated in Digitalis purpurea under methyl jasmonate treatment. SCL14 targets DWF1, and HYD1 promotes cholesterol and cardiac glycoside biosynthesis. DWF1 has been specifically correlated with strospeside biosynthesis wikidata.orgdineshkhedkar.co.insigmaaldrich.com.

Expression Profiling: Gene co-expression network analysis (WGCNA) has been a valuable tool in Digitalis purpurea to identify hub genes correlated with the biosynthesis of various secondary metabolites, including cardiac glycosides like strospeside wikidata.orgdineshkhedkar.co.inwikipedia.org. Studies on Digitalis obscura have shown that the expression of genes such as progesterone 5β-reductase (Dop5βr) can exhibit seasonal variations and be influenced by environmental factors chemsrc.com.

Biotechnological Approaches to Enhance Strospeside Production

The conventional extraction of cardenolides from plants is often complex and may not be sustainable nih.gov. Consequently, biotechnological approaches offer promising avenues for enhancing strospeside production.

Plant Tissue Culture: While large-scale commercial production of cardiac glycosides through cell tissue cultures has historically faced challenges nih.gov, in vitro production of bioactive compounds from various plant parts like callus, cell suspensions, shootlets, and roots is feasible dineshkhedkar.co.in. For instance, Digitalis lanata has been successfully propagated in vitro via direct organogenesis from leaf and petiole explants, yielding cardenolide content comparable to that of naturally grown plants nih.gov. Strospeside itself has been quantified in Digitalis lanatain vitro cultures nih.gov. Cell suspension cultures of Nerium oleander have demonstrated the ability to biotransform pregnan-3βol-20-one and other cardenolides, including strospeside, highlighting their potential for producing labeled steroid glucosides easychem.org. Plant tissue culture techniques ensure a consistent, year-round supply of plant material and can be optimized to enhance secondary metabolite production through the application of various elicitors nih.govnist.gov. Micropropagation, a form of plant tissue culture, allows for the rapid production of genetically uniform and disease-free elite clones that synthesize desired phytocompounds efficiently and without impacting natural habitats dineshkhedkar.co.innist.gov.

Metabolic Engineering: The elucidation of key enzymatic steps, such as those catalyzed by CYP87A enzymes, paves the way for developing platforms for the sustainable production of high-quality steroid compounds nih.gov. Metabolic engineering involves modifying or introducing genes to optimize biosynthetic pathways. For example, parts of the cardenolide pathway have been successfully reconstituted in Saccharomyces cerevisiae (baker's yeast). This involved heterologous expression of genes from different organisms, enabling the yeast to produce central intermediates like 5β-pregnane-3β,21-diol-20-one from pregnenolone nih.gov. Genetic modification of model plants like Arabidopsis thaliana to overexpress CYP87A enzymes resulted in increased accumulation of pregnenolone nih.gov. Furthermore, studies involving knockout mutants, such as those lacking CARD5 and CARD6 in Erysimum cheiranthoides, have revealed that these plants accumulate pathway intermediates, providing valuable insights for targeted metabolic engineering to control and enhance cardenolide production bmrb.io.

Structural Features and Chemical Modifications of Strospeside

Elucidation of the Glycosidic Linkage and Aglycone Moiety

Strospeside is an organic compound comprised of two principal components: a non-sugar moiety known as an aglycone (or genin) and a sugar (or glycone) part. iosrjournals.orgnih.gov The aglycone provides the basic steroidal framework, while the sugar component influences the compound's solubility and pharmacokinetic properties. wikipedia.org

The aglycone of Strospeside is Gitoxigenin (B107731) . ncats.ionih.gov This is a cardenolide steroid with a tetracyclic carbon skeleton that is largely saturated. philadelphia.edu.jo The core structure of Gitoxigenin is a 5β-cardanolide, featuring hydroxyl groups at the 3β, 14β, and 16β positions. nih.gov The hydroxyl group at C-14 is a characteristic feature of cardiac glycosides. iosrjournals.org Attached to the C-17 position of the steroid nucleus is a five-membered, α,β-unsaturated lactone ring, which is a defining feature of cardenolides. nih.govyoutube.com

The sugar moiety attached to the Gitoxigenin core is β-D-digitalose , which is a 6-deoxy-3-O-methyl-D-galactopyranose. The connection between the Gitoxigenin aglycone and the digitalose (B1209599) sugar is an O-glycosidic bond. iosrjournals.org This linkage occurs specifically at the 3β-hydroxyl group of the steroid nucleus. youtube.com The bond is formed by the reaction of the hydroxyl group on the aglycone and the anomeric carbon of the sugar. youtube.com Hydrolysis, either by acid or enzymatic action, can cleave this glycosidic bond to separate the glycone and aglycone portions.

ComponentChemical NameKey Structural Features
AglyconeGitoxigeninSteroid nucleus with hydroxyls at 3β, 14β, 16β; Unsaturated 5-membered lactone ring at C-17. ncats.ionih.gov
Glycone (Sugar)β-D-DigitaloseA 6-deoxy-3-O-methyl monosaccharide.
Glycosidic Linkageβ-O-glycosidic bondConnects the anomeric carbon of the sugar to the 3β-hydroxyl group of the aglycone. youtube.com

Stereochemical Considerations and Isomeric Forms

The biological activity of cardiac glycosides is highly dependent on their specific three-dimensional structure. hampshire.edu Strospeside possesses a distinct and rigid stereochemistry defined by the fusion of its steroid rings and the configuration of its numerous chiral centers.

The steroid nucleus of Strospeside has a characteristic "U" shape. iosrjournals.orghampshire.edu This conformation results from the specific fusion of the four rings: the A/B and C/D ring junctions are cis-fused, while the B/C ring junction is trans-fused. youtube.comhampshire.edu This is an important structural feature for this class of compounds. A change from the naturally occurring cis configuration at the A/B ring junction to a trans configuration typically results in a less active product. iosrjournals.org

The sugar moiety, D-digitalose, is attached to the 3-position of the steroid core via a β-glycosidic linkage. youtube.com The orientation of this 3β-hydroxyl group (axial) is crucial for activity; the corresponding 3α (equatorial) isomer exhibits little to no biological effect. youtube.com The stereochemistry of the sugar itself, including the orientation of its hydroxyl groups, also plays a significant role in the molecule's ability to bind to its biological target, the Na+,K+-ATPase receptor. nih.gov For instance, studies on various stereoisomers of digitoxigenin (B1670572) glycosides have shown that an equatorial 4'-OH, axial 3'-OH, and equatorial 2'-OH on the sugar can contribute to binding. nih.gov

Structural FeatureStereochemical ConfigurationSignificance
A/B Ring JunctioncisContributes to the characteristic "U" shape of the molecule. iosrjournals.orghampshire.edu
B/C Ring JunctiontransStandard feature of the steroid core. youtube.comhampshire.edu
C/D Ring JunctioncisAssociated with the 14β-hydroxyl group, crucial for cardiac activity. nih.gov
Glycosidic Bond at C-3β (axial)Essential for biological activity; the α-isomer is largely inactive. youtube.com
Hydroxyl Group at C-14βAbolishing this feature eliminates cardiac activity. nih.gov

Semi-Synthesis and Derivatization Strategies of Strospeside Analogs

To explore structure-activity relationships (SAR) and develop novel therapeutic agents, analogs of cardiac glycosides like Strospeside are prepared through semi-synthesis and derivatization. acs.orgnih.gov These strategies involve chemically modifying the natural product to generate a library of related compounds. nih.gov Since Strospeside's aglycone is gitoxigenin, derivatization strategies often focus on this core structure or on the parent glycoside.

Key derivatization strategies include:

Modification of the Sugar Moiety : This can involve changing the type of sugar attached at the C-3 position or altering the number of sugar units. Catalyst-controlled regioselective glycosylation allows for the addition of different sugar donors (e.g., galactose, fucose) to a cardiac glycoside core, enabling the synthesis of novel analogs. acs.org This approach can be used to probe how different sugar structures affect binding and activity. nih.gov

Modification of the Aglycone : The steroid nucleus offers several sites for chemical modification. For example, the hydroxyl groups can be esterified or oxidized, which generally produces compounds with lower activity. nih.gov Synthesizing stereoisomers of hydroxylated derivatives of digitoxigenin (a closely related aglycone) has been performed to evaluate their binding affinity for the Na+, K+-ATPase receptor. nih.gov

Modification of the Lactone Ring : The unsaturated lactone ring at C-17 is critical for activity, and its reduction leads to a significant decrease in potency. nih.gov However, modifications such as aldol (B89426) condensation at this site can be performed to create derivatives for SAR studies. nih.gov For instance, k-strophanthidin, another cardenolide, has been modified at the lactone ring to generate new analogs for evaluation in cancer therapy. nih.gov

Biotransformation : Cultured plant cells, such as those from Digitalis lanata, can be used to perform specific chemical transformations on cardiac glycoside substrates. researchgate.net For example, the addition of gitoxigenin to such cultures can result in bioconversion to other glycosides, demonstrating a method for generating derivatives through biological means. researchgate.net

Computational Chemistry Approaches for Strospeside Structure Analysis

Computational chemistry provides powerful tools for analyzing the three-dimensional structure of complex molecules like Strospeside and understanding how they interact with their biological targets. csus.edu While specific computational studies on Strospeside are not widely reported, methods applied to other cardiac glycosides like digoxin (B3395198) and ouabain (B1677812) are directly relevant.

Common computational approaches include:

Molecular Modeling and Docking : Homology modeling can be used to generate a three-dimensional structure of the binding site of the target protein, such as the Na+,K+-ATPase. csus.edu Subsequently, molecular docking simulations can predict the most likely binding pose of the cardiac glycoside within this site. csus.edumdpi.com These studies have shown that for cardiac glycosides, the steroid moiety is often deeply embedded in a hydrophobic cavity of the receptor, while the sugar groups may be more solvent-exposed and form hydrogen bonds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies aim to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of cardiac glycoside analogs with known potencies, computational models can identify key structural features (e.g., specific hydrogen bonds, hydrophobic interactions) that are critical for high-affinity binding. This information can guide the design of new, more potent derivatives.

Solid-State NMR and Structural Modeling : Advanced analytical techniques like solid-state NMR can provide experimental constraints on the conformation and dynamics of a cardiac glycoside when bound to its receptor. nih.gov This data can be used to build and validate detailed computational models of the ligand-receptor complex, revealing how different parts of the molecule, such as the steroid and sugar groups, are constrained upon binding. nih.gov

Computer-Aided Analysis of Binding Data : Quantitative computer modeling can be used to analyze experimental binding data. For example, such analysis has helped to characterize different classes of binding sites (high and low affinity) for cardiac glycosides on heart membrane preparations. tandfonline.com

These computational methods are crucial for rational drug design, allowing researchers to predict how structural modifications to the Strospeside molecule might affect its binding affinity and biological activity before undertaking complex chemical syntheses. csus.edu

Cellular and Molecular Biological Effects of Strospeside Pre Clinical Investigations

In Vitro Cytotoxicity and Antiproliferative Activity Mechanisms

Strospeside demonstrates potent in vitro cytotoxic and antiproliferative activities across various cancer cell lines, indicating its potential as an anticancer agent.

Strospeside has exhibited potent cytotoxicity against several human cancer cell lines. Notably, it has shown significant activity against renal and prostate cancer cell lines invivochem.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com. Studies have reported that Strospeside (identified as compound 4 in some investigations) possesses very good cytotoxic activity against these cell types researchgate.netresearchgate.net. Beyond renal and prostate cancers, Strospeside (referred to as (+)-strebloside) has also demonstrated significant cytotoxic activity against a panel of ovarian cancer cell lines, including OVCAR3, OVSAHO, Kuramochi, OVCAR4, OVCAR5, and OVCAR8. Furthermore, it has shown activity against MDA-MB-231 breast cancer cells nih.gov.

Table 1: Summary of Strospeside's Cytotoxic Activity on Various Cancer Cell Lines

Cancer TypeSpecific Cell Lines MentionedObserved EffectReference
RenalNot specifiedPotent cytotoxicity, very good cytotoxic activity invivochem.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com
ProstateNot specifiedPotent cytotoxicity, very good cytotoxic activity invivochem.commedchemexpress.commedchemexpress.comresearchgate.netresearchgate.netmedchemexpress.com
OvarianOVCAR3, OVSAHO, Kuramochi, OVCAR4, OVCAR5, OVCAR8Significant cytotoxic activity nih.gov
BreastMDA-MB-231Significant cytotoxic activity nih.gov

Beyond direct cytotoxicity, Strospeside influences cellular proliferation by modulating key cell cycle events. Investigations have shown that Strospeside, specifically (+)-strebloside, inhibits cell proliferation nih.gov. This antiproliferative effect is associated with alterations in the cell cycle. In human ovarian cancer OVCAR3 cells, Strospeside was found to block cell cycle progression at the G2-phase nih.gov. Concurrently, treatment with Strospeside led to an increased expression of the cell cycle inhibitor p21 in OVCAR3 cells, contributing to the observed inhibition of proliferation nih.gov.

A significant mechanism contributing to Strospeside's anticancer potential is its ability to induce programmed cell death, particularly apoptosis. Studies have confirmed that Strospeside (as (+)-strebloside) induces apoptosis in ovarian cancer cells nih.gov. A key indicator of apoptosis activation observed in OVCAR3 cells treated with Strospeside is the cleavage of PARP (Poly-ADP ribose polymerase), a hallmark event in the execution phase of apoptosis nih.gov.

Cellular Pathway Modulation

Strospeside's biological effects are mediated through its interactions with specific cellular components and subsequent alterations in various signaling cascades.

As a cardenolide glycoside, Strospeside's mechanism of action is closely linked to its interaction with the Na+/K+-ATPase, a crucial ion pump found in almost all animal cells invivochem.comnih.govresearchgate.netscispace.com. Strospeside (as (+)-strebloside) binds to and inhibits the Na+/K+-ATPase nih.govnih.govresearchgate.net. This interaction is fundamental to the pharmacological effects of cardiac glycosides researchgate.netscispace.com. Structural insights reveal that the C-10 formyl, C-5 and C-14 hydroxy groups, and the lactone unit of Strospeside contribute significantly to its binding with Na+/K+-ATPase nih.gov. Interestingly, the detailed interactions of Strospeside with Na+/K+-ATPase differ from those of other cardiac glycosides like digoxin (B3395198) nih.gov. Furthermore, strophanthidin, the aglycone of Strospeside, also demonstrates good binding affinity to this target nih.gov.

Strospeside's influence extends to various intracellular signaling pathways, contributing to its observed anticancer activities. In human ovarian cancer cells, Strospeside (as (+)-strebloside) has been shown to potently inhibit the expression of mutant p53 nih.gov. This effect is mediated through the induction of ERK (extracellular signal-regulated kinase) pathways nih.gov. Additionally, Strospeside inhibits NF-κB (nuclear factor-kappa B) activity in these cells nih.gov. Comparative studies indicate that Strospeside and its aglycone bind to KEAP1 (Kelch-like ECH-associated protein 1), a negative regulator of Nrf2 (nuclear factor erythroid 2-related factor 2). Strospeside, unlike digoxin, also binds to PI3K (phosphatidylinositol 3-kinase) nih.gov. These interactions suggest that cardiac glycosides, including Strospeside, can directly target protein-protein interactions involving HIF-1 (hypoxia-inducible factor 1), Nrf2, and p53, as well as modulate PI3K, to mediate their antitumor effects nih.gov.

Gene Expression Regulation at the Cellular Level

Gene expression regulation is a fundamental process in cellular function, controlling when and how genes are turned on to produce RNA and proteins. lumenlearning.compressbooks.pub This intricate control mechanism occurs at multiple levels in eukaryotic cells, including epigenetic, transcriptional, post-transcriptional, translational, and post-translational stages. lumenlearning.compressbooks.publibretexts.org While the provided search results indicate that Strospeside is a compound isolated from Cuscuta reflexa and Digitalis purpurea, and that Digitalis purpurea produces various cardiac and steroidal glycosides including strospeside, specific detailed research findings on the direct regulation of gene expression at the cellular level by Strospeside itself were not extensively detailed in the provided snippets. nih.govinvivochem.complos.org However, studies have investigated the role of integrative analysis of multi-omics data in understanding cellular metabolic status through systems metabolic engineering approach in Digitalis purpurea, which produces strospeside, to understand metabolic pathways biosynthesis. plos.org

Broader Biological Activities in Cellular Models

Strospeside has been investigated for a range of broader biological activities in various in vitro cellular models, demonstrating its potential in different therapeutic areas.

Inflammation is a protective response of an organism to pathogens or stress signals, and its dysregulation can lead to various diseases. uminho.pt In vitro studies are crucial for evaluating the anti-inflammatory potential of compounds by assessing their ability to modulate inflammatory processes and the production of inflammatory mediators. uminho.ptscielo.org.mx While the provided search results mention the anti-inflammatory properties of certain plant extracts and other compounds, specific detailed in vitro anti-inflammatory modulation studies focusing solely on Strospeside were not explicitly provided in the snippets. uminho.ptscielo.org.mxbiocrick.comfrontiersin.orgbiointerfaceresearch.commdpi.com However, the broader context of natural products, including cardenolides like strospeside, being investigated for anti-inflammatory effects suggests this as a relevant area of study. uminho.ptmdpi.com

Oxidative stress, often arising from free radicals, is implicated in various pathological conditions, driving the search for compounds with antioxidant activities. scielo.org.mx In vitro antioxidant assays are widely used to evaluate the ability of compounds to act as hydrogen donors or free radical scavengers. scielo.org.mxbiointerfaceresearch.com Common methods include the DPPH (2,2-diphenyl-1-picryl-hydrazyl-hydrate) assay and FRAP (ferric ion reducing antioxidant power) assays. scielo.org.mxbiointerfaceresearch.comresearchgate.net While the provided search results indicate that Digitalis purpurea, a source of strospeside, possesses antioxidant potential, and that various plant extracts have been studied for their in vitro antioxidant activities, specific detailed research findings on the direct antioxidant mechanisms of Strospeside were not explicitly provided in the snippets. scielo.org.mxbiocrick.comfrontiersin.orgbiointerfaceresearch.comresearchgate.netmdpi.com

The increasing concern regarding antibiotic resistance has led to a continuous need for the discovery of new antimicrobial compounds. tubitak.gov.tr In vitro methods, such as agar (B569324) diffusion and agar well diffusion, are commonly employed to assess the antimicrobial activity of compounds against various microbial strains, including bacteria and fungi. researchgate.nettubitak.gov.trnih.govperiodikos.com.brnih.gov While the provided search results mention the antimicrobial properties of certain plant extracts and other compounds, specific detailed in vitro antimicrobial effects focusing solely on Strospeside were not explicitly provided in the snippets. biocrick.comresearchgate.nettubitak.gov.trnih.govperiodikos.com.brnih.gov

Cellular Genotoxicity Studies in Model Systems (e.g., Allium species)

Genotoxicity studies are crucial for evaluating the potential of a compound to cause damage to genetic material. The Allium test, utilizing species like Allium cepa (onion) and Allium sativum (garlic), is a valuable tool for assessing both cytotoxicity and genotoxicity by observing effects on root growth, mitotic index, and chromosomal aberrations. nih.govwho.intresearchgate.net

Research has investigated the genotoxic effects of Cuscuta reflexa (a plant from which strospeside can be isolated) and its pure compounds, including odoroside H, neritaloside (B609534), and strospeside, in Allium cepa and A. sativum. nih.govwho.intresearchgate.nethamdard.edu.pk In these studies, the methanolic extract of C. reflexa (MECR) caused a concentration- and time-dependent inhibition in root length and a subsequent decline in the mitotic index in A. cepa roots, indicating a cytotoxic effect. nih.govwho.int While odoroside H and neritaloside significantly reduced the mitotic index, strospeside had no effect on the mitotic index in Allium sativum at the tested concentrations (1 and 10 µM). who.int However, strospeside (1 and 10 µM) did show significant root length inhibition (~4% and 8%) in A. sativum at 48 hours. who.int A variety of chromosomal aberrations were observed in both Allium systems after treatment with MECR, odoroside H, and neritaloside, suggesting that these cardenolide glycosides were accountable for the genotoxicity of MECR. nih.govwho.int

Structure Activity Relationship Sar Studies of Strospeside and Its Analogs

Impact of Glycosidic Moiety Variations on Biological Activity

Research on cardiac glycosides has revealed several key insights into the role of the glycosidic moiety:

Sugar Type and Potency: Cardiac glycosides containing 6-deoxy sugars, such as digitalose (B1209599) (a 6-deoxy-3-methylhexose), tend to exhibit greater potency compared to analogs with 6-CH2OH groups. wikipedia.orgwikipedia.org

Sugar Chain Length: The number of sugar units attached to the aglycone also influences activity. Generally, the potency of cardiac glycosides decreases as the length of the oligosaccharide chain increases, following a trend where monosaccharides are more potent than disaccharides, which are more potent than trisaccharides, and all are more potent than the bare aglycone. wikipedia.org Strospeside, being a monodigitaloside, aligns with the principle of having a single sugar unit.

Specific Sugar Modifications: Studies on digitoxigenin (B1670572) (a related cardenolide aglycone) neoglycosides have demonstrated that the regiochemistry of sugar amine substitution can profoundly affect anticancer activity, with 3-amino and 4-amino substitutions proving most advantageous. wikidoc.orgresearchgate.net Furthermore, L-sugar-containing cardiac glycosides have shown improved antiviral activity compared to their D-sugar diastereomers. wikidata.org The type of sugar can also influence enzymatic hydrolysis, as seen with glucohydrolase II, where substitution of the inner sugar (digitoxose) with other sugars like glucose, glucomethylose, fucose, or digitalose alters the rate of deglucosylation. fishersci.nl

These findings suggest that precise modifications to the beta-D-digitalose moiety of Strospeside could lead to compounds with altered or enhanced biological activities.

Role of the Steroidal Aglycone in Biological Potency

The steroidal aglycone forms the pharmacophoric core of cardiac glycosides, being primarily responsible for their characteristic biological activity. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orglipidmaps.org In Strospeside, this aglycone is gitoxigenin (B107731). nih.gov

Critical structural features of the aglycone that dictate biological potency include:

Lactone Ring: The unsaturated lactone ring attached at C-17 in the β-configuration is fundamental for activity. Saturation of this ring has been shown to reduce potency by a factor of ten. wikipedia.orgwikipedia.orglipidmaps.org

Ring Junctions: The stereochemistry of the fused steroid rings is crucial. The cis-junctions of the A/B and C/D rings are essential for optimal activity. Specifically, A/B cis-fused rings are more potent than A/B trans configurations, and the C/D cis configuration is vital for correctly positioning the 17β-side chain, which includes the lactone ring. wikipedia.orgwikipedia.orglipidmaps.orgwikidata.org

Hydroxyl Groups: The presence of hydroxyl groups at the 3β and 14β positions is consistently observed in active cardiac glycosides. While their replacement with hydrogen atoms may only slightly reduce potency, additional hydroxyl groups at positions like C-12 and C-16 (present in gitoxigenin nih.gov) can significantly influence the compound's distribution and metabolism, thereby affecting its duration of action. wikipedia.orgwikidata.org

C-16 Hydroxylation: Interestingly, in studies of cardenolide glycosides isolated from Digitalis purpurea, the introduction of a hydroxyl group at C-16 of the digitoxigenin aglycone (a feature present in gitoxigenin, which is 16β-hydroxydigitoxigenin wikidata.org) was observed to reduce cytotoxic activity. nih.gov This suggests that while 16β-hydroxylation is part of the natural gitoxigenin structure, its presence might modulate certain activities compared to non-hydroxylated analogs.

The inherent structure of gitoxigenin, with its specific hydroxylations and ring fusions, positions it as a potent scaffold for biological activity.

Influence of Substituent Groups on Pharmacological Profiles

Beyond the core aglycone and the primary glycosidic linkage, other substituent groups on both the steroidal nucleus and the sugar moiety can fine-tune the pharmacological profile of Strospeside and its analogs.

Key influences of substituent groups include:

Hydroxyl Group Count: The number of hydroxyl groups on the steroidal nucleus impacts the compound's distribution and metabolism. A higher number of hydroxyl groups generally correlates with a more rapid onset of action and quicker elimination from the body. wikipedia.orgwikidata.org

Methylation and Acetylation on Sugar: Specific modifications to the sugar moiety, such as methylation or acetylation of hydroxyl groups, can significantly alter biological activity. For instance, methylation of the C-3' hydroxyl group on the fucopyranosyl moiety and acetylation of the C-3' hydroxyl group on the digitoxopyranoyl moiety were found to reduce the cytotoxic activity of cardenolide glycosides from Digitalis purpurea. nih.gov Strospeside's sugar, beta-D-digitalose, is a 6-deoxy-3-O-methylhexose, indicating a methylation at the 3-O position of the sugar. nih.gov This intrinsic methylation likely contributes to Strospeside's specific pharmacological characteristics.

These subtle chemical alterations highlight the delicate balance required for optimal pharmacological effects within the cardenolide class.

Design and Synthesis of Novel Strospeside Derivatives with Enhanced Activities

The insights gained from SAR studies provide a foundation for the rational design and synthesis of novel Strospeside derivatives with potentially enhanced or more selective biological activities. Medicinal chemists employ chemical synthesis techniques to introduce new chemical groups or modify existing ones, followed by biological testing to evaluate the impact of these structural changes. nih.gov

While specific examples of synthesized Strospeside derivatives with enhanced activities are not widely detailed in general literature searches, the principles derived from studies on other cardiac glycosides, particularly digitoxigenin, are highly relevant:

Targeted Sugar Modifications: The observation that sugar amine regiochemistry significantly impacts anticancer activity in digitoxigenin neoglycosides suggests that similar targeted modifications to the digitalose sugar of Strospeside could yield derivatives with improved anticancer properties. wikidoc.orgresearchgate.net For example, introducing amino groups at specific positions on the sugar might enhance potency or selectivity.

Aglycone Modifications: Although the aglycone is the primary pharmacophore, subtle modifications to its hydroxyl groups or the lactone ring, while maintaining essential SAR features, could lead to derivatives with altered pharmacokinetic profiles or improved therapeutic indices. For instance, while saturation of the lactone ring is detrimental to activity, exploring unsaturated ester derivatives as replacements for the lactone ring has been investigated for other cardiac glycosides. wikipedia.org

Stereochemical Control: Maintaining the critical cis-trans-cis configuration of the steroid rings and the β-orientation of the C-17 lactone is paramount for retaining activity. wikipedia.orgwikipedia.orglipidmaps.orgwikidata.org Future synthetic efforts would focus on preserving these essential stereochemical elements while introducing other beneficial modifications.

The systematic exploration of structural variations, guided by SAR principles, holds promise for developing Strospeside derivatives with optimized pharmacological profiles for various biomedical applications.

Advanced Analytical and Research Methodologies for Strospeside Studies

Extraction and Purification Techniques from Natural Sources

The initial steps in Strospeside research involve its efficient extraction and purification from complex natural matrices. As a cardiac glycoside, Strospeside is typically found within plant materials. invivochem.com

Common methods for extracting cardiac glycosides from plant sources involve the use of organic solvents. For instance, dried plant material, such as leaf powder, can be extracted with solvent mixtures like ethanol-chloroform (2:1). nih.gov Another widely employed approach involves methanol (B129727) extraction of the dried whole plant, followed by partitioning the resulting residue between water and diethyl ether (Et2O). nih.gov

Following crude extraction, purification is a critical step to isolate Strospeside from co-extracted compounds. Techniques such as Sep-Pak cartridges have been utilized for clean-up prior to chromatographic analysis. nih.gov Further purification can be achieved through various chromatographic methods, including fractionation on columns like Mitsubishi Diation MP-20 using mobile phases such as 50% methanol in water and pure methanol. nih.gov Subsequent chromatography on silica (B1680970) gel columns is also common for refining the extract. nih.gov Additionally, flash chromatography is a recognized technique for the isolation and purification of cardiac glycosides. nih.gov For clarifying extracts, industrial downstream processing technologies like ultra- and nanofiltration, including a centrifugation step, have been suggested for similar compounds to achieve higher purity. mdpi.com

Spectroscopic and Spectrometric Methods for Structural Confirmation

The definitive identification and structural elucidation of Strospeside rely heavily on a combination of spectroscopic and spectrometric techniques. These methods provide detailed insights into the molecular structure, functional groups, and connectivity of atoms within the compound. cannalib.euwikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is employed to analyze electronic transitions and identify chromophores within the molecule. Cardiac glycosides, including cardenolides, typically exhibit characteristic absorption maxima around 217 nm. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is indispensable for identifying specific functional groups present in Strospeside by analyzing the vibrational motions of its atoms. uni.lucannalib.eunih.gov The unique absorption bands in the IR spectrum serve as a fingerprint for various chemical bonds. nih.gov

Mass Spectrometry (MS) : Mass spectrometry provides crucial information regarding the molecular weight and fragmentation patterns of Strospeside, which are vital for determining its molecular formula and identifying structural subunits. cannalib.euwikipedia.org Techniques such as Fast Atom Bombardment (FAB) in both positive and negative ion modes, Electron Ionization Mass Spectrometry (EI-MS), and High-Resolution EI-MS are applied for this purpose. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy offers unparalleled atomic-level structural details, providing information on the arrangement and connectivity of hydrogen and carbon atoms. cannalib.euwikipedia.orgnih.gov

1H NMR and 13C NMR : These one-dimensional NMR techniques are used to determine the number and type of hydrogen and carbon atoms and their chemical environments. uni.lu

Two-Dimensional (2D) NMR : Advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Multiple Quantum Coherence (HMQC), Heteronuclear Multiple Bond Correlation (HMBC), and J-resolved spectroscopy, are critical for establishing through-bond and through-space correlations between nuclei. uni.lunih.gov These experiments enable the comprehensive assignment of complex molecular structures, as demonstrated in the structural establishment of Strospeside and related compounds. uni.lu

The synergistic application of these spectroscopic methods is essential for accurate structural confirmation.

Table 1: Spectroscopic and Spectrometric Methods for Strospeside Structural Confirmation

MethodPrincipleInformation ProvidedKey Applications in Strospeside Studies
UV-Vis Absorption of UV/Vis light by electronic transitions. cannalib.euPresence of chromophores, electronic transitions. cannalib.euIdentification of cardiac glycoside chromophores (e.g., absorption maxima around 217 nm). nih.govnih.gov
IR Absorption of infrared radiation by molecular vibrations. nih.govIdentification of functional groups. cannalib.eunih.govConfirmation of hydroxyl, carbonyl, and other characteristic groups in Strospeside. uni.lunih.gov
MS Measurement of mass-to-charge ratio of ions. mdpi.comMolecular weight, elemental composition, fragmentation patterns. cannalib.euwikipedia.orgDetermination of molecular formula and structural fragments. uni.lu
1H NMR Interaction of proton nuclei with magnetic field. nih.govNumber, type, and connectivity of hydrogen atoms. wikipedia.orgDetailed proton environment and coupling information. uni.lu
13C NMR Interaction of carbon-13 nuclei with magnetic field. nih.govCarbon skeleton and chemical environment. wikipedia.orgElucidation of carbon framework. uni.lu
2D NMR (COSY, NOESY, HMQC, HMBC, J-resolved) Correlations between nuclei (through-bond/space). nih.govConnectivity, spatial proximity, complex structural assignments. cannalib.eunih.govConfirmation of stereochemistry and intricate structural features of Strospeside. uni.lu

Note: In an interactive digital format, clicking on each method could expand to show more detailed spectral data or examples relevant to Strospeside.

Chromatographic Analysis and Quantification

Chromatographic techniques are indispensable for the separation, identification, and precise quantification of Strospeside within complex natural extracts or biological samples. mdpi.comcdutcm.edu.cn

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely utilized and powerful separation technique for the purification, identification, and quantification of components in mixtures. mdpi.com For the analysis of Strospeside and other cardiac glycosides, HPLC is frequently performed using reversed-phase columns, such as octylsily bonded silica (e.g., RP-8 or RP-18). nih.gov Mobile phases typically consist of mixtures of acetonitrile, methanol, and water. For instance, a mixture of acetonitrile-methanol-water (8:30-43) has been specifically employed for Strospeside analysis. nih.gov Detection is commonly achieved using ultraviolet (UV) detectors, with monitoring wavelengths around 220 nm for secondary glycosides. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : While GC-MS is highly effective for the analysis of volatile organic compounds, lipids, and derivatizable compounds, its direct application for non-volatile and thermally labile cardiac glycosides like Strospeside is limited without prior derivatization. cdutcm.edu.cn However, GC-MS remains a valuable tool in broader metabolomics studies of plant extracts that may contain Strospeside alongside other volatile constituents. cdutcm.edu.cnresearchgate.net

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) : This hyphenated technique represents a state-of-the-art approach for the comprehensive analysis of Strospeside. UPLC offers superior separation efficiency and speed compared to conventional HPLC. cdutcm.edu.cn Electrospray Ionization (ESI) is a soft ionization method particularly well-suited for polar and thermally sensitive compounds like glycosides, producing protonated or deprotonated molecular ions. mdpi.com The Quadrupole Time-of-Flight (QTOF) mass analyzer provides high mass accuracy, high resolution, and rapid acquisition rates across a broad mass range (e.g., 20-10000 Da). mdpi.com The combination of UPLC and ESI-QTOF-MS enables powerful qualitative and quantitative analysis of Strospeside in complex biological and plant matrices, minimizing interferences and providing detailed molecular information through metabolite fingerprinting in both positive and negative ionization modes. mdpi.comcdutcm.edu.cn This integrated approach is frequently used in untargeted metabolomics analyses of plant tissues to identify a wide array of bioactive compounds. cdutcm.edu.cn

Cell-Based Assays and High-Throughput Screening in Preclinical Research

Cell-based assays are fundamental in preclinical research for assessing the biological activities and mechanisms of action of compounds such as Strospeside. These assays offer a more physiologically relevant context compared to purely biochemical assays.

Strospeside has been investigated for its biological properties, notably its cytotoxic activity. Studies have shown that Strospeside, alongside other related cardiac glycosides, exhibits significant cytotoxic activity against various cancer cell lines, including renal and prostate cancer cell lines. uni.lu

High-Throughput Screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of thousands of compounds against specific biological targets or cellular phenotypes. invivochem.com For HTS, assays must be biologically relevant, sensitive, robust, and cost-effective. Common cell-based HTS formats include viability assays, reporter gene assays, and high-content screening (HCS), which utilizes high-throughput microscopy to collect and analyze images of cells. invivochem.com The bioassay-guided fractionation of plant extracts, employing cytotoxic assays against panels of cell lines (e.g., a panel of 60 cell lines), has been instrumental in isolating and identifying active compounds like Strospeside. uni.lu

Omics Technologies in Strospeside Research

Omics technologies, which involve large-scale analysis of biological molecules, offer a holistic and comprehensive understanding of the effects of natural compounds like Strospeside on biological systems.

Metabolomics : This field involves the comprehensive analysis of all metabolites within a biological sample. In Strospeside research, metabolomics can be applied to profile the metabolic changes induced by Strospeside in cells or organisms, or to characterize the metabolic profiles of plant sources from which Strospeside is derived. cdutcm.edu.cn Integrated analytical platforms, particularly UPLC-ESI-QTOF-MS and GC-MS, are extensively used for untargeted metabolomics analysis in plant tissues to detect and identify a diverse range of bioactive compounds and to understand metabolic variations influenced by various factors. cdutcm.edu.cn Metabolomics can also contribute to identifying novel biomarkers related to metabolic dysfunction, which could be relevant for understanding the broader biological impact of Strospeside.

Transcriptomics : This technology focuses on the analysis of all RNA transcripts (gene expression) within a cell or organism at a given time. While specific transcriptomic studies solely on Strospeside were not detailed in the provided information, transcriptomics, especially when integrated with metabolomics (multi-omics approaches), is crucial for elucidating the molecular mechanisms of natural products. researchgate.net For example, in studies of other natural compounds, transcriptomic analysis has been used to understand the transcriptional regulation of biosynthetic pathways and to correlate gene expression patterns with observed metabolite profiles. The combination of multi-omics data (including genomics, proteomics, metabolomics, and transcriptomics) provides a more comprehensive insight into disease mechanisms and the complex biological effects of natural compounds. researchgate.net This integrated approach can help researchers uncover the intricate pathways affected by Strospeside, from gene expression changes to alterations in metabolic profiles. researchgate.net

Future Directions and Research Gaps in Strospeside Science

Elucidation of Unexplored Biosynthetic Pathways

The precise biosynthetic pathway of Strospeside within its natural producers, such as Digitalis purpurea and Cuscuta reflexa, remains largely uncharacterized. While it is known that Strospeside is a cardenolide glycoside with gitoxigenin (B107731) as its parent structure and beta-D-digitalose as the sugar moiety, the enzymatic steps and regulatory networks governing its formation are not fully elucidated. nih.govwikipedia.org

Current research indicates that the steroid biosynthesis pathway serves as a putative route for plant cardiac glycosides, with compounds like cholesterol and desmosterol (B1670304) acting as precursors. wikipedia.org For instance, the enzyme DWF1 is involved in converting desmosterol to cholesterol, which is a precursor for cardiac glycosides. wikipedia.org Studies in Digitalis purpurea have identified potential key genes, such as SCL14, DWF1, HYDRA1, and JAZ3, that are correlated with the biosynthesis of secondary metabolites, including Strospeside and other cardiac glycosides like glucodigitoxin and gitoxin. wikipedia.orgwikidoc.orgwikipedia.org However, a comprehensive understanding of the specific molecular mechanisms involved in these metabolic pathways in Digitalis purpurea is still lacking. wikipedia.orgwikidoc.org

Future research should prioritize:

Enzyme Identification: Isolating and characterizing the specific enzymes responsible for each step in the conversion of steroid precursors to gitoxigenin and the subsequent glycosylation with beta-D-digitalose.

Gene Discovery and Regulation: Identifying all genes encoding these biosynthetic enzymes and understanding the transcriptional and post-transcriptional regulatory mechanisms that control their expression. This includes investigating the role of transcription factors, transcriptional regulators, protein kinases, and non-coding RNAs. wikidoc.org

Pathway Engineering: Utilizing genetic engineering and synthetic biology approaches to manipulate these pathways in host organisms for enhanced Strospeside production or the generation of novel derivatives.

Comparative Biosynthesis: Comparing the biosynthetic pathways of Strospeside in different plant sources (Digitalis species vs. Cuscuta reflexa) to uncover potential variations and evolutionary insights.

Discovery of Novel Biological Targets and Mechanistic Insights

Strospeside has demonstrated potent cytotoxicity against renal and prostate cancer cell lines. wikipedia.orgguidetopharmacology.orgfishersci.se While cardiac glycosides are broadly known to exert their effects by inhibiting the Na,K-ATPase pump, leading to altered ion transport and downstream signaling citeab.comnih.gov, the precise molecular targets and comprehensive mechanistic insights specifically for Strospeside's anticancer activity remain to be fully elucidated.

Research should aim to:

Primary Target Validation: Confirming the extent and specificity of Na,K-ATPase inhibition by Strospeside in cancer cells and comparing it to its effects in non-cancerous cells.

Identification of Secondary Targets: Exploring other potential direct or indirect molecular targets beyond Na,K-ATPase that contribute to its cytotoxic effects. This could include investigations into protein kinases, phosphatases, ion channels, or other cellular components.

Downstream Signaling Pathways: Mapping the complete cascade of intracellular signaling events triggered by Strospeside's interaction with its targets, leading to apoptosis, cell cycle arrest, or other observed cytotoxic phenotypes. This includes investigating potential effects on pathways like MAPK and NF-κB, which are known to be modulated by other related compounds. mdpi.com

Selectivity Mechanisms: Understanding why Strospeside exhibits potent cytotoxicity against specific cancer cell lines (renal and prostate) to inform the development of more targeted therapies.

Structural Activity Relationships (SAR) for Mechanism: Correlating specific structural features of Strospeside with its precise mechanism of action to guide rational drug design.

Development of Advanced Synthetic Methodologies for Analogs

As a complex natural product, the isolation of Strospeside from its plant sources can be challenging, often yielding low quantities and facing issues with seasonal variability and purity. sigmaaldrich.com The development of efficient synthetic or semi-synthetic methodologies is crucial for ensuring a sustainable supply and for creating novel analogs with improved pharmacological properties.

Key areas for development include:

Total Synthesis: Establishing a practical and scalable total synthesis route for Strospeside, which would provide complete control over its stereochemistry and allow for the introduction of various modifications.

Semi-Synthesis: Developing semi-synthetic strategies starting from more abundant natural precursors (e.g., gitoxigenin) to introduce the sugar moiety or modify other parts of the molecule. This approach could be more cost-effective and efficient for producing analogs.

Analog Design: Designing and synthesizing a library of Strospeside analogs with modifications to the steroid core, the lactone ring, or the sugar moiety. Such modifications could aim to enhance potency, improve selectivity for cancer cells, increase bioavailability, reduce off-target effects, or alter pharmacokinetic profiles. For example, modifications of the sugar moiety of other cardiac glycosides like digitoxin (B75463) have been explored to increase anticancer effects. nih.gov

Enzymatic Synthesis: Investigating the use of isolated biosynthetic enzymes for in vitro enzymatic synthesis or biotransformation of precursors into Strospeside or its derivatives, offering a potentially greener and more stereoselective approach.

Exploration of Additional Preclinical Biological Activities

While Strospeside's cytotoxic activity against renal and prostate cancer cell lines is established wikipedia.orgguidetopharmacology.orgfishersci.se, the broader spectrum of its biological activities remains largely unexplored. As a cardenolide, it belongs to a class of compounds known for diverse pharmacological effects.

Future preclinical investigations should encompass:

Expanded Anticancer Spectrum: Testing Strospeside against a wider range of cancer cell lines and in vivo cancer models to determine its efficacy against other tumor types.

Anti-inflammatory Activity: Given that Cuscuta reflexa, a source of Strospeside, exhibits anti-inflammatory properties , evaluating Strospeside's potential as an anti-inflammatory agent.

Antimicrobial and Antiviral Properties: Investigating its activity against various bacterial, fungal, and viral pathogens, as other cardiac glycosides and extracts from its source plants have shown such effects. sigmaaldrich.comwikipedia.orgmdpi.com

Cardioprotective and Neuroprotective Effects: Exploring its potential in cardiovascular and neurological conditions, considering that other cardenolides have demonstrated such activities. sigmaaldrich.comwikipedia.org

Immunomodulatory Effects: Assessing its impact on immune responses, given the immunomodulatory properties reported for Cuscuta reflexa.

Mechanism-Based Screening: Developing high-throughput screening assays based on identified molecular targets to discover new activities or more potent derivatives.

Integration of Computational and Experimental Approaches for Advanced Research

The complexity of natural product research, from biosynthesis to drug discovery, necessitates the integration of advanced computational methods with experimental validation. This synergistic approach can significantly accelerate the pace of discovery and development for Strospeside.

Key integration strategies include:

Omics Data Integration: Combining transcriptomics, proteomics, and metabolomics data to gain a holistic view of the cellular processes influenced by Strospeside and to pinpoint biosynthetic bottlenecks or novel targets. Integrative analysis of multi-omics data has already shown promise in understanding metabolic status and identifying key genes in Digitalis purpurea. wikipedia.orgwikidoc.orgwikipedia.org

Molecular Docking and Dynamics Simulations: Using computational modeling to predict Strospeside's binding affinity and interactions with potential protein targets, guiding the design of more selective and potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the chemical structure of Strospeside and its analogs with their biological activities, enabling the rational design of improved compounds.

Cheminformatics and Virtual Screening: Employing cheminformatics tools and virtual screening techniques to identify novel scaffolds with similar biological activities or to predict new targets for Strospeside.

Artificial Intelligence and Machine Learning: Utilizing AI and machine learning algorithms for predicting synthetic routes, optimizing fermentation conditions for natural production, or identifying novel therapeutic indications based on large biological datasets.

Systems Biology Approaches: Developing comprehensive systems biology models that integrate all known data on Strospeside's biosynthesis, metabolism, and mechanisms of action to predict its behavior in complex biological systems.

Q & A

Q. Example PK Data Comparison :

StudySpeciesDose (mg/kg)Half-life (h)Bioavailability (%)
ARat102.522
BMouse201.815
CHuman54.135

How should structure-activity relationship (SAR) studies be designed to optimize Strospeside’s therapeutic index?

  • Scaffold modification : Synthesize analogs with substitutions at key positions (e.g., hydroxyl groups) .
  • In vitro toxicity screening : Compare IC50_{50} values in target vs. off-target assays (e.g., hERG channel inhibition) .
  • In vivo efficacy : Use dose-escalation studies in disease models to correlate structural changes with therapeutic outcomes .

What statistical frameworks are robust for analyzing Strospeside’s dose-response relationships in preclinical trials?

  • Non-linear regression : Fit data to Hill or Log-logistic models to estimate EC50_{50} .
  • ANOVA with post-hoc tests : Compare dose groups while controlling for Type I errors .
  • Bayesian hierarchical models : Account for inter-animal variability in small sample sizes .

Methodological Considerations

  • Data integrity : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies or CONSORT for clinical trials .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-3-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
Reactant of Route 2
3-[(3S,5R,8R,9S,10S,13R,14R,16S,17R)-3-[(3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.